4-(2,3,6-Trimethylphenyl)but-3-en-2-one
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Overview
Description
4-(2,3,6-Trimethylphenyl)but-3-en-2-one is an organic compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol . This compound is characterized by the presence of a butenone group attached to a trimethyl-substituted phenyl ring. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,6-Trimethylphenyl)but-3-en-2-one typically involves the aldol condensation of 2,3,6-trimethylbenzaldehyde with acetone. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2,3,6-Trimethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone group to a butanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(2,3,6-Trimethylphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(2,3,6-Trimethylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one: Similar structure but with a methoxy group instead of a hydrogen atom on the phenyl ring.
4-(2,3,4-Trimethylphenyl)but-3-en-2-one: Similar structure but with different positions of the methyl groups on the phenyl ring.
Uniqueness
4-(2,3,6-Trimethylphenyl)but-3-en-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of three methyl groups at positions 2, 3, and 6 provides steric hindrance and electronic effects that can affect the compound’s chemical behavior and interactions with biological targets .
Properties
CAS No. |
56681-06-2 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4-(2,3,6-trimethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O/c1-9-5-6-10(2)13(12(9)4)8-7-11(3)14/h5-8H,1-4H3 |
InChI Key |
AHHGVKNOSDJAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C=CC(=O)C)C |
Origin of Product |
United States |
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